molecular formula C7H12O4S B7857738 Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate CAS No. 127846-80-4

Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate

Cat. No.: B7857738
CAS No.: 127846-80-4
M. Wt: 192.24 g/mol
InChI Key: JTAORRCPKZLYSU-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate is a sulfur-containing ester featuring a central thioether linkage (-S-) connecting two carbonyl-containing moieties: a methoxy-oxoethyl group and an acetate backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its versatility as a building block for heterocyclic systems and bioactive derivatives. Its synthesis typically involves nucleophilic substitution reactions between ethyl chloroacetate and mercapto-containing precursors under basic conditions .

Properties

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-3-11-7(9)5-12-4-6(8)10-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAORRCPKZLYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493533
Record name Ethyl methyl 2,2'-sulfanediyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127846-80-4
Record name Ethyl methyl 2,2'-sulfanediyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₅H₈O₄S and a molecular weight of 164.18 g/mol. Its structure includes a thioether group, which is significant for its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The thioether and carboxylic acid functionalities play crucial roles in modulating biological processes. Key mechanisms include:

  • Oxidation : The thioether can be oxidized to form sulfoxides or sulfones, which may exhibit different biological properties.
  • Substitution Reactions : The methoxy group can be replaced with other functional groups, potentially altering the compound's activity.

Antimicrobial Activity

Studies have shown that compounds containing thioether groups, such as this compound, possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : Research indicates that derivatives of similar thioether compounds exhibit activity against various bacterial strains, including multi-drug resistant strains such as Staphylococcus aureus .
CompoundActivity TypeMIC (µM)Reference
This compoundAntimicrobialTBD
Similar Thioether DerivativeAntibacterial20–40 (S. aureus)

Antitumor Activity

The compound has also been explored for its potential antitumor effects. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example:

  • Cell Line Studies : Compounds with similar structural features have demonstrated cytotoxicity against various human carcinoma cell lines, indicating a potential pathway for therapeutic development .

Case Studies

  • Antimicrobial Screening : A study screened a series of thioether compounds against Klebsiella pneumoniae and identified several active compounds with low MIC values, suggesting the efficacy of thioether derivatives in combating resistant bacterial strains .
  • Antitumor Evaluations : In another study focused on indolinone derivatives, compounds structurally related to this compound were synthesized and evaluated for their antitumor properties, revealing significant inhibition of tumor growth in selected cell lines .

Scientific Research Applications

Organic Synthesis

Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating thioether linkages, which are essential in many organic frameworks.

Key Reactions

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Formation of Thioesters : It can react with acids to form thioesters, which are important in biochemical processes.

Medicinal Chemistry

The structural complexity of this compound enhances its potential biological properties. It has been investigated for its role in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Agents : Some studies suggest that compounds derived from this compound may have anti-inflammatory effects, contributing to pain relief therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in alkyl chain length, aromaticity, and functional groups, impacting reactivity and applications.

Compound Name Structural Variation Molecular Formula Key References
Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate Propanoate backbone (vs. acetate) C₉H₁₆O₅S
Diethyl 2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)diacetate Thiadiazole core with dual sulfanyl groups C₁₀H₁₄N₂O₄S₃
Ethyl 2-{4-nitro-5-[(2-oxopropyl)sulfanyl]-3-thienyl}acetate Thienyl ring with nitro group C₁₀H₁₃NO₅S₂
Methyl 2-(1-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenylethylsulfanyl)acetate Phenyl-substituted alkyl chain C₁₅H₂₀O₅S₂

Key Observations :

  • Heterocyclic Integration : Thiadiazole () or thienyl () cores introduce aromaticity, enhancing π-π stacking interactions in drug design.
  • Aromatic Substituents : Phenyl groups () increase lipophilicity, influencing membrane permeability in biological systems.

Mechanistic Insights :

  • Thioether Formation : Nucleophilic attack of thiolate anions on α-haloesters (e.g., ethyl chloroacetate) under basic conditions .
  • Cyclization Reactions : Base-catalyzed cyclization (e.g., NaOH) to form heterocycles like triazoles or oxadiazoles .

Physicochemical Properties

Property Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate Diethyl thiadiazole diacetate
Molecular Weight (g/mol) 236.28 250.30 330.43
Solubility Moderate in acetone/DMF Higher lipophilicity Low in polar solvents
Stability Hydrolyzes under acidic/basic conditions Slower hydrolysis due to longer chain Stable due to aromatic core

Notable Trends:

  • Longer alkyl chains (e.g., propanoate ) enhance lipophilicity, favoring nonpolar solvent compatibility.
  • Aromatic systems (e.g., thiadiazole ) improve thermal and hydrolytic stability.

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